Tert-butyl (2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

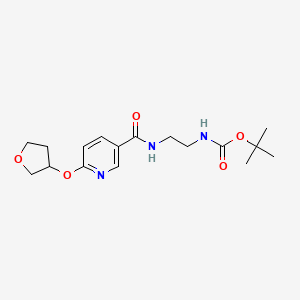

Tert-butyl (2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate is a complex organic compound that features a tert-butyl group, a nicotinamide moiety, and a tetrahydrofuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate typically involves multiple steps, starting from readily available precursors. One common route involves the protection of the amine group with a tert-butyl carbamate (Boc) group, followed by the coupling of the nicotinamide derivative with the tetrahydrofuran moiety under specific reaction conditions. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl (2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.

Reduction: The nicotinamide moiety can be reduced to form corresponding amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrofuran ring may yield lactones, while reduction of the nicotinamide moiety may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

a. Anticancer Properties

The compound has shown promise as a potential anticancer agent. Research indicates that derivatives of nicotinamide, to which this compound belongs, can exhibit cytotoxic effects on various cancer cell lines. For instance, studies have demonstrated that modifications in the molecular structure can enhance the compound's ability to inhibit cancer cell proliferation .

b. Inhibitors of Fibroblast Activation Protein

Recent studies have focused on the synthesis of compounds similar to tert-butyl (2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate as inhibitors of fibroblast activation protein, which plays a crucial role in tumor progression and metastasis. These inhibitors may help in developing targeted therapies for cancer treatment .

Drug Development

a. Structure-Activity Relationship (SAR) Studies

The compound's structure allows for extensive SAR studies, which are essential for optimizing the pharmacological properties of drug candidates. By altering functional groups or substituents, researchers can assess changes in biological activity and selectivity towards specific targets .

b. Formulation Development

Given its solubility characteristics, this compound can be incorporated into various drug formulations, including oral and injectable forms. Its stability under physiological conditions makes it a candidate for further development in pharmaceutical applications .

Biological Research

a. Mechanistic Studies

The compound is utilized in mechanistic studies to understand its interaction with biological systems at a molecular level. Research has shown that it can modulate signaling pathways involved in cell survival and apoptosis, making it a valuable tool for studying cancer biology .

b. Targeted Delivery Systems

There is ongoing research into using this compound as part of targeted delivery systems for therapeutic agents. Its ability to conjugate with other molecules enhances the specificity and efficacy of drug delivery to diseased tissues .

Case Studies

Wirkmechanismus

The mechanism of action of tert-butyl (2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nicotinamide moiety can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The tetrahydrofuran ring and tert-butyl group contribute to the compound’s stability and solubility, enhancing its effectiveness in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl (2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate: Features a tetrahydrofuran ring and nicotinamide moiety.

Tert-butyl (2-(6-((tetrahydrofuran-3-yl)oxy)benzamido)ethyl)carbamate: Similar structure but with a benzamide moiety instead of nicotinamide.

Tert-butyl (2-(6-((tetrahydrofuran-3-yl)oxy)pyridinamido)ethyl)carbamate: Contains a pyridine ring instead of nicotinamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nicotinamide moiety allows for interactions with NAD+ dependent enzymes, while the tetrahydrofuran ring provides structural rigidity and stability. This combination makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

Tert-butyl (2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Synthesis

The compound is characterized by the presence of a tert-butyl group, a nicotinamide moiety, and a tetrahydrofuran ether. Its chemical structure can be represented as follows:

Synthesis Overview

The synthesis of this compound typically involves the coupling of nicotinic acid derivatives with tetrahydrofuran-based reagents under controlled conditions. The following steps summarize the general synthetic route:

- Formation of the Nicotinamide Derivative : Nicotinic acid is converted into its corresponding amide through reaction with appropriate amines.

- Coupling Reaction : The resulting amide is then reacted with tert-butyl carbamate in the presence of coupling agents such as EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).

- Purification : The product is purified using column chromatography to obtain the desired compound in high purity.

Pharmacological Properties

The biological activity of this compound has been evaluated in various studies, focusing on its potential anti-inflammatory and neuroprotective effects.

- Anti-inflammatory Activity : In vivo studies have demonstrated that compounds related to this structure exhibit significant anti-inflammatory properties. For instance, similar derivatives have shown inhibition rates ranging from 39% to 54% in carrageenan-induced edema models, comparable to standard anti-inflammatory drugs like indomethacin .

- Neuroprotective Effects : Research indicates that nicotinamide derivatives possess neuroprotective properties, potentially through mechanisms involving modulation of oxidative stress and inflammation in neuronal cells .

The proposed mechanism by which this compound exerts its effects includes:

- Inhibition of COX Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

- Antioxidant Activity : The tetrahydrofuran moiety may contribute to antioxidant effects, protecting cells from oxidative damage.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound. Below are key findings:

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[[6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5/c1-17(2,3)25-16(22)19-8-7-18-15(21)12-4-5-14(20-10-12)24-13-6-9-23-11-13/h4-5,10,13H,6-9,11H2,1-3H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGSFRPTVCOLOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)C1=CN=C(C=C1)OC2CCOC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.